molecular formula C17H10N2O3 B2408821 (4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate CAS No. 323208-07-7

(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate

Cat. No.: B2408821
CAS No.: 323208-07-7
M. Wt: 290.278
InChI Key: QFWAOHKBPATVME-MDZDMXLPSA-N
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Description

(4-Cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate is a synthetic organic compound with a molecular formula of C17H10N2O3 and a molecular weight of 290.28 g/mol . This compound is characterized by its specific (E)-stereochemistry across the prop-2-enoate double bond and features two 4-cyanophenyl functional groups . Its structure, which includes acrylate and ether linkages, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a core building block for the development of more complex molecules. Its structural motifs, particularly the cyanophenyl group, are of significant interest in pharmaceutical research. For instance, similar 4-cyanophenyl-containing compounds have been extensively studied in the development of dual aromatase-steroid sulfatase inhibitors (DASIs) for potential applications in hormone-dependent breast cancer research . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c18-11-13-1-5-15(6-2-13)21-10-9-17(20)22-16-7-3-14(12-19)4-8-16/h1-10H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWAOHKBPATVME-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC=CC(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)O/C=C/C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate typically involves the reaction of 4-cyanophenol with acrylic acid derivatives under specific conditions. One common method is the esterification reaction, where 4-cyanophenol reacts with (E)-3-(4-Cyanophenoxy)acrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a cyanophenyl group attached to an acrylic acid ester. Its molecular structure allows it to function effectively as a building block in organic synthesis and as a ligand in coordination chemistry.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It can be utilized to create derivatives that may exhibit enhanced properties or activities.
  • Ligand in Coordination Chemistry : It can act as a ligand for metal ions, facilitating the formation of coordination complexes that are useful in catalysis and materials science.

Biology

  • Bioactive Compound : Research has indicated that (4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate possesses potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various pathogenic microorganisms and cancer cell lines.
    • Mechanism of Action : The compound interacts with specific biological targets such as enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may induce apoptosis in cancer cells by activating caspase pathways.

Medicine

  • Drug Development : The compound is being explored for its potential use in designing therapeutic agents that target specific biological pathways. Its ability to interact with biological targets makes it a candidate for further development in pharmacology.
    • Case Study : In vitro studies have demonstrated that the compound significantly inhibits the proliferation of breast cancer cells at concentrations as low as 10 µM.

Industry

  • Production of Specialty Polymers : The compound is utilized in the synthesis of specialty polymers and materials with unique properties, contributing to advancements in materials science.

Anticancer Activity

In vitro studies have shown that (4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate exhibits cytotoxic effects against several cancer cell lines. For example:

  • Study on MCF-7 Cells : Research indicated that treatment with this compound led to significant reductions in cell viability, suggesting its potential utility in breast cancer therapy.

Antimicrobial Properties

The compound has been tested against various bacterial strains, demonstrating effective antimicrobial activity:

  • Study Results : A study reported that the compound inhibited the growth of pathogenic bacteria at low concentrations, highlighting its potential as an antimicrobial agent.

Summary of Biological Activities

Activity TypeDescriptionReference Source
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of pathogenic bacteria
Drug DevelopmentPotential for designing therapeutic agents
Polymer ProductionUsed in synthesis of specialty polymers

Mechanism of Action

The mechanism of action of (4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Cyanophenyl)acrylic acid: Similar structure but lacks the ester group.

    4-Cyanophenyl acrylate: Similar ester functionality but different substitution pattern.

Uniqueness

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Biological Activity

(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, highlighting its implications in pharmacology and toxicology.

The compound has a molecular formula of C16H14N2O3C_{16}H_{14}N_2O_3 and features a structure that includes a cyanophenyl group and a prop-2-enoate moiety. The presence of cyano groups suggests potential interactions with biological targets, making it suitable for pharmacological studies.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many cyanophenyl derivatives have been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : Some studies suggest that such compounds may act as modulators of androgen receptors, influencing hormonal pathways in animal models .

Antitumor Activity

A significant body of research has focused on the antitumor properties of related compounds. For instance, studies have indicated that derivatives with similar functional groups can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. The effectiveness varies based on the specific structural modifications and the targeted cancer type.

Antimicrobial Properties

Cyanophenyl esters have demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that these compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of (4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate against breast cancer cell lines, researchers reported a dose-dependent inhibition of cell proliferation. The compound induced apoptosis as evidenced by increased Annexin V staining and caspase activation, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of several cyanophenyl derivatives, including our compound of interest. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile. Preliminary toxicity assessments indicate that high doses may lead to cytotoxic effects in non-target cells. Long-term exposure studies are necessary to fully understand the safety profile and potential side effects.

Data Summary Table

Biological ActivityObserved EffectsReference
AntitumorInduced apoptosis in cancer cells
AntimicrobialInhibited growth of S. aureus and E. coli
Enzymatic InhibitionAltered metabolic pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. Key steps involve activating the cyanophenol group for coupling with an acrylate derivative. Optimize reaction efficiency by controlling temperature (e.g., 60–80°C for esterification), using anhydrous solvents (e.g., DMF or THF), and catalysts like DMAP or EDCI for coupling reactions. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Confirm the (E)-configuration of the propenoate double bond (coupling constant J ≈ 12–16 Hz for trans protons) and aromatic substitution patterns.
  • FT-IR : Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitrile (C≡N stretch ~2240 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous compounds .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer : Perform accelerated stability studies by storing the compound at varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH). Monitor degradation via HPLC at intervals (e.g., 1, 7, 30 days). Use DSC/TGA to analyze thermal stability. For purity, employ elemental analysis (C, H, N) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's biological activity?

  • Methodological Answer : Systematically modify substituents (e.g., replace cyanophenyl with fluorophenyl or methoxyphenyl) and evaluate effects on target binding (e.g., enzyme inhibition assays). Use molecular docking (AutoDock Vina) to predict interactions with active sites. Prioritize derivatives with enhanced logP (2.5–4.0) for membrane permeability, as seen in structurally related anti-inflammatory agents .

Q. What strategies mitigate stability issues during biological assays (e.g., hydrolysis in aqueous buffers)?

  • Methodological Answer : Stabilize the ester group by:

  • Using DMSO stock solutions (<10% v/v in assay buffers).
  • Incorporating hydrolytic stability enhancers (e.g., 0.1% BSA or cyclodextrins).
  • Designing prodrug analogs (e.g., methyl-protected esters) that release the active form in target tissues, as demonstrated for NSAID derivatives .

Q. How can researchers resolve contradictions in biological activity data across different assay models?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays). For example, if the compound shows anti-proliferative activity in cancer cells but no direct kinase inhibition, investigate off-target effects (e.g., ROS generation) via transcriptomic profiling (RNA-seq) or metabolomics .

Q. What experimental approaches elucidate the compound's environmental fate and ecotoxicological impact?

  • Methodological Answer : Conduct OECD Guideline 301 tests for biodegradability in aqueous media. Use LC-MS/MS to quantify degradation products (e.g., 4-cyanophenol). Assess toxicity via Daphnia magna acute immobilization (EC50) and Vibrio fischeri bioluminescence inhibition (IC50) assays. Compare results to structurally similar esters .

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